

Mechanism of Action of VMY-1-103: An In-depth Technical Guide

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Compound of Interest

Compound Name: **vmy-1-103**

Cat. No.: **B612107**

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Abstract

VMY-1-103 is a novel, synthetically derived, dansylated analog of purvalanol B, which has demonstrated significant potential as an anti-neoplastic agent.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the molecular mechanism of action of **VMY-1-103**, focusing on its role as a potent inhibitor of cyclin-dependent kinases (CDKs) and its subsequent effects on cell cycle progression, apoptosis, and mitosis. The information presented herein is synthesized from preclinical studies on various cancer cell lines, including medulloblastoma, prostate, and breast cancer.^[1] This document is intended to serve as a resource for researchers and professionals involved in the field of oncology drug discovery and development.

Core Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

VMY-1-103 functions primarily as a cyclin-dependent kinase (CDK) inhibitor, with a pronounced inhibitory effect on CDK1. This inhibition is central to its anti-proliferative effects. By targeting CDKs, **VMY-1-103** disrupts the normal progression of the cell cycle, a fundamental process for cell growth and division.

The specific impact on the cell cycle varies depending on the cell type and the concentration of the compound used:

- In Medulloblastoma Cells: **VMY-1-103** treatment leads to a significant decrease in the proportion of cells in the S phase (DNA synthesis phase) and a corresponding increase in the proportion of cells in the G2/M phase (the gap 2 and mitotic phases). This indicates a cell cycle arrest at the G2/M checkpoint.
- In LNCaP Prostate Cancer Cells: At lower concentrations (e.g., 1 μ M), **VMY-1-103** increases the percentage of cells in the G1 phase. This is accompanied by an increase in the protein levels of p21CIP1, a known CDK inhibitor that plays a crucial role in G1 arrest.

Interestingly, while **VMY-1-103** induces G2/M arrest in medulloblastoma cells, it also leads to a significant suppression of p21CIP1/WAF1 levels in these cells. This suggests a differential, context-dependent regulation of p21 by **VMY-1-103**.

Induction of Apoptosis

A key component of **VMY-1-103**'s anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This is achieved through the modulation of both the intrinsic and extrinsic apoptotic pathways.

2.1. Intrinsic (Mitochondrial) Pathway

In prostate cancer cells, **VMY-1-103** triggers the intrinsic apoptotic pathway at higher concentrations (5 μ M or 10 μ M). The key events in this pathway include:

- Decreased Mitochondrial Membrane Polarity: This indicates mitochondrial dysfunction, a critical step in the initiation of the intrinsic pathway.
- Induction of p53 Phosphorylation: The tumor suppressor protein p53 is activated, which can, in turn, activate pro-apoptotic proteins.
- Upregulation of Pro-Apoptotic Proteins: In medulloblastoma cells, **VMY-1-103** increases the levels of Bax and Bad, members of the Bcl-2 family that promote apoptosis by increasing mitochondrial permeability.

2.2. Extrinsic (Death Receptor) Pathway

VMY-1-103 also activates the extrinsic apoptotic pathway in medulloblastoma cells by increasing the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5). These receptors, upon binding to their ligands, initiate a signaling cascade that leads to apoptosis.

2.3. Common Apoptotic Execution

Both pathways converge on the activation of executioner caspases. Treatment with **VMY-1-103** results in:

- Caspase-3 Cleavage and Activity: This is a central executioner caspase, and its activation is a hallmark of apoptosis.
- PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is another indicator of ongoing apoptosis.

The culmination of these events is an increase in the sub-G1 fraction of cells, which represents the population of apoptotic cells with fragmented DNA.

Unique Mechanism: Disruption of Mitotic Spindle and Metaphase Delay

A distinguishing feature of **VMY-1-103**, when compared to other CDK inhibitors like flavopiridol and its parent compound purvalanol B, is its ability to severely disrupt the mitotic spindle apparatus. This disruption leads to a significant delay in metaphase, a critical stage of mitosis where chromosomes align at the cell's equator. This interference with the mechanics of cell division can lead to mitotic catastrophe, a form of cell death.

Quantitative Data Summary

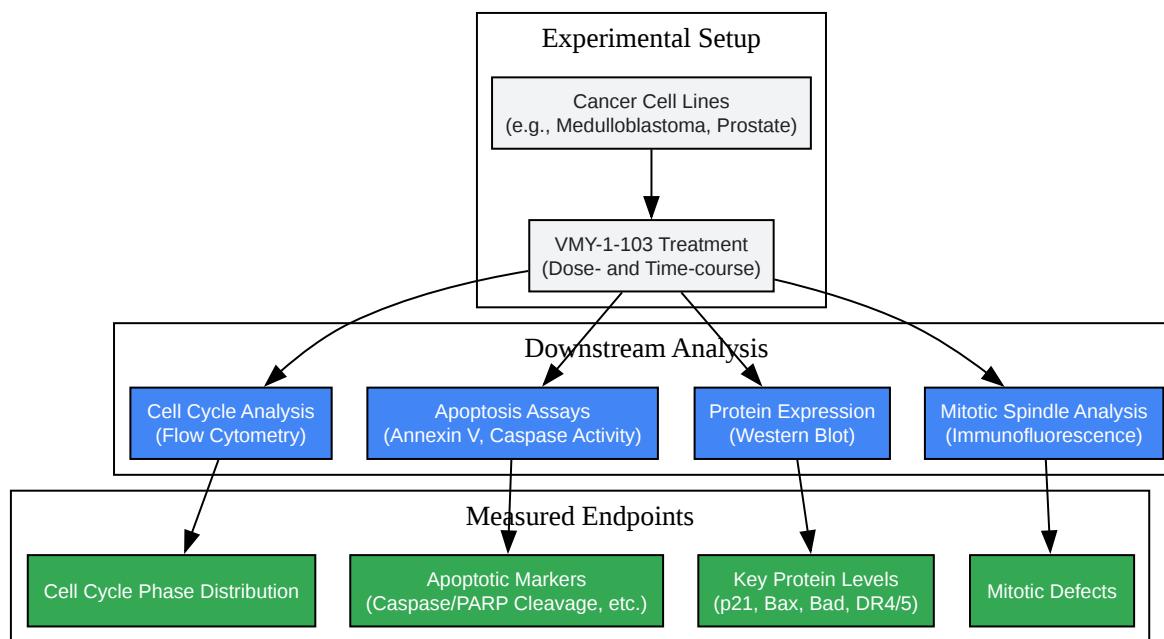
The following table summarizes the key quantitative findings from preclinical studies of **VMY-1-103**.

Parameter	Cell Line	Concentration	Effect	Reference
Cell Cycle Arrest	LNCaP Prostate Cancer	1 μ M	Increased proportion of cells in G1	
p21CIP1 Protein Levels	LNCaP Prostate Cancer	1 μ M	Increased	
Apoptosis Induction	LNCaP Prostate Cancer	5 μ M or 10 μ M	Induced apoptosis (decreased mitochondrial membrane polarity, p53 phosphorylation, caspase-3 activity, PARP cleavage)	
Comparison	LNCaP Prostate Cancer	10 μ M	Purvalanol B failed to influence proliferation or induce apoptosis	
Cell Cycle Arrest	Medulloblastoma	Not specified	Decreased proportion of cells in S phase, increased proportion in G2/M	
p21CIP1/WAF1 Protein Levels	Medulloblastoma	Not specified	Greatly suppressed	

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by **VMY-1-103** and a typical experimental workflow for its characterization.

Caption: **VMY-1-103** signaling pathways leading to cell cycle arrest and apoptosis.



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